(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-16-14(9-21-17(2,3)22-16)13(8-19-10)15(20)11-4-6-12(18)7-5-11/h4-8,15,20H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZOJRDBMRXDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468121 | |
| Record name | (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133545-64-9 | |
| Record name | α-(4-Chlorophenyl)-2,2,8-trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133545-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation-Reduction Sequence from 2-(p-Chlorobenzyl)Pyridine
The Chinese patent CN105237469A outlines a two-step synthesis starting with 2-(p-chlorobenzyl)pyridine. Step 1 involves oxidizing the benzylic position using potassium permanganate (KMnO₄) or tin anhydride (SnO₂) in water or dioxane at 85–95°C for 4–6 hours. This yields 4-chlorophenyl-2-pyridyl ketone, which is subsequently reduced in Step 2 with sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in methanol or ethanol at 20–40°C. The final product, 4-chlorophenyl-2-pyridyl methanol, is isolated via recrystallization in sherwood oil or n-hexane, achieving yields up to 97%.
Key Reaction Parameters (Table 1):
| Parameter | Oxidation (Step 1) | Reduction (Step 2) |
|---|---|---|
| Reagent | KMnO₄ or SnO₂ | NaBH₄ or KBH₄ |
| Solvent | H₂O or Dioxane | MeOH or EtOH |
| Temperature | 85–95°C | 20–40°C |
| Time | 4–6 hours | 2–6 hours |
| Yield | 60–97% | 76–97% |
This method prioritizes cost-effectiveness but requires stringent temperature control to prevent over-oxidation.
Grignard Addition and Cyclodehydration Strategy
The European patent EP1398316A2 details an alternative route via protective group chemistry. Step 1 protects pyridoxine’s 3- and 4-hydroxyl groups using acetone/HCl to form a 3,4-isopropylidene intermediate. Step 2 oxidizes the primary alcohol to an aldehyde using a TEMPO/NaOCl system at 20–30°C, avoiding toxic chromium reagents. Step 3 employs a Grignard reagent (RMgX) to add a 4-chlorophenyl group at 70°C, followed by Step 4 , where cyclodehydration in concentrated HCl yields the furopyridine core. This method achieves a 76% overall yield and is scalable to 10 kg batches.
Advantages Over Traditional Methods:
-
Safety : Eliminates Mn/Cr residues, complying with environmental regulations.
-
Scalability : Simplified workup suits industrial production.
Optimization Strategies for Enhanced Efficiency
Solvent and Stoichiometric Refinements
In the oxidation step (CN105237469A), increasing the KMnO₄:substrate ratio to 2:1 improves conversion but risks side reactions. Dioxane outperforms water as a solvent due to better solubility of intermediates. For reductions, ethanol minimizes byproduct formation compared to methanol.
Catalytic Innovations in TEMPO-Mediated Oxidation
The EP1398316A2 protocol reduces KBr usage to <0.5 mol%, enhancing reaction clarity and reducing purification steps. Refluxing in 37% HCl during cyclodehydration accelerates ring closure, completing the reaction in 2 hours.
Analytical Validation and Quality Control
Chromatographic Monitoring
Spectroscopic Characterization
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¹H NMR : Key signals include δ 7.2–8.1 ppm (pyridine and chlorophenyl protons) and δ 4.5–5.0 ppm (methanol -OH).
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IR : Strong absorption at 3400 cm⁻¹ (-OH stretch) and 1600 cm⁻¹ (C=N pyridine).
Industrial Applications and Pharmacological Relevance
The compound serves as a precursor to cicletanine hydrochloride, an antihypertensive agent. Its scalable synthesis (EP1398316A2) supports bulk manufacturing, while the cost-efficient oxidation-reduction route (CN105237469A) benefits small-scale producers .
Chemical Reactions Analysis
Types of Reactions
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as hydroxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or other substituted derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol exhibits various biological activities:
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, indicating its potential use in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The compound serves as an intermediate in the synthesis of various pharmacologically active substances. Notably:
- Synthesis of Cicletanine : (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol is utilized in the production of labeled Cicletanine, a drug used for hypertension treatment. The incorporation of isotopes allows for tracing and studying drug metabolism and distribution in vivo.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics evaluated the antimicrobial activity of compounds similar to (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
In research conducted by the Cancer Research Institute, derivatives of this compound were tested for cytotoxic effects on human cancer cell lines. The findings showed that certain modifications to the structure enhanced its ability to induce apoptosis in malignant cells, suggesting avenues for further drug development.
Applications in Material Science
Beyond biological applications, (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol can be explored for use in material science:
- Polymer Synthesis : Its reactive functional groups make it suitable for creating polymers with specific properties.
- Nanomaterials : Investigations into its use as a precursor for nanomaterials have shown promise in enhancing the properties of composites used in electronics and coatings.
Mechanism of Action
The mechanism of action of (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may bind to enzyme active sites, altering their catalytic activity and affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Biochemical Activity
A critical study on monoamine oxidase B (MAO-B) inhibitors highlights the impact of substituent groups on activity . Compounds 4d and 4f, which contain an m-fluorobenzoyl substituent, exhibit significantly higher MAO-B inhibition compared to analogs like 4g, 4h, and 4i, where the fluorobenzyl group is replaced by 2-methylpyridine . The reduced activity in the latter group is attributed to the higher polarity of the 2-methylpyridine moiety, which may hinder membrane permeability or target binding .
The target compound shares the 2-methylpyridine substituent with compounds 4g, 4h, and 4i , suggesting that its biochemical activity (if tested in MAO-B assays) might similarly be attenuated. However, its primary application as a synthetic intermediate for Cicletanine implies that other structural features, such as the chlorophenyl group, may prioritize synthetic utility over direct bioactivity.
Role of the Isopropylidine Group
The 3,4-isopropylidine ring in the target compound introduces rigidity and may enhance metabolic stability by reducing rotational freedom. While direct data on this compound’s stability are lacking, studies on other isopropylidine-containing molecules, such as isopropylidine azastreptonigrin , demonstrate that this group can alter biochemical interactions compared to parent compounds (e.g., streptonigrin) . This suggests that the isopropylidine moiety in the target compound may similarly influence its reactivity or pharmacokinetic profile.
Chlorophenyl vs. Fluorobenzyl Substitutions
The chlorophenyl group in the target compound increases lipophilicity compared to fluorobenzyl-containing analogs (e.g., compounds 4d, 4f ), which could enhance membrane permeability. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may also affect electronic interactions in synthetic pathways or target binding.
Research Implications and Limitations
- The isopropylidine group’s effects on stability and reactivity warrant further investigation, as prior studies on related compounds (e.g., azastreptonigrin) suggest structural modifications can significantly alter biochemical outcomes .
Biological Activity
(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol, with the CAS number 133545-64-9, is a compound that has garnered interest in various fields of biological research due to its unique structural features. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula for (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol is with a molecular weight of approximately 319.783 g/mol. Its structural characteristics allow it to interact with biological targets effectively.
| Property | Value |
|---|---|
| CAS Number | 133545-64-9 |
| Molecular Formula | C17H18ClNO3 |
| Molecular Weight | 319.783 g/mol |
| Purity | 96% |
The biological activity of (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol is primarily attributed to its ability to act as a ligand in enzyme-substrate interactions. The compound's chiral nature facilitates investigations into stereoselective processes within biological systems. It is believed to modulate the activity of specific enzymes or receptors, leading to various biological effects such as inhibition or activation of enzymatic processes .
Antimicrobial and Antioxidant Activity
Compounds containing similar chlorophenyl and pyridine moieties have demonstrated significant antimicrobial and antioxidant activities. For example, pyrazole derivatives with chlorine substituents have shown enhanced cytotoxic effects against cancer cell lines . This suggests that (+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol could potentially exhibit similar properties.
Case Studies
- Antimicrobial Efficacy : A study evaluated various chlorophenyl derivatives for their antibacterial properties against multiple strains. Results indicated that compounds with chlorinated phenyl groups had significant inhibitory effects on bacterial growth .
- Cytotoxicity in Cancer Cells : Research focusing on related compounds revealed that they could induce apoptosis in cancer cells, particularly in breast cancer cell lines like MDA-MB-231. The presence of halogen substituents was noted to enhance cytotoxicity significantly .
Q & A
Q. What are the common synthetic routes for preparing (±)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. A nucleophilic substitution reaction introduces the hydroxymethyl group at the 5-position, followed by coupling with 4-chlorophenyl derivatives. Key steps include:
- Step 1 : Activation of the pyridine ring using formaldehyde or paraformaldehyde under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group .
- Step 2 : Formation of the isopropylidene-protected diol via ketalization with acetone or 2,2-dimethoxypropane under acid catalysis .
- Step 3 : Purification via column chromatography or recrystallization to isolate the enantiomers .
Table 1 summarizes critical reaction parameters:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Formaldehyde, NaOH, 80°C | 65–75 | ≥90% |
| 2 | Acetone, H2SO4, reflux | 50–60 | 85–90% |
Q. How is the stereochemistry of the compound confirmed?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard for absolute configuration determination. Single crystals are grown via slow evaporation in solvents like methanol/water. Refinement parameters (R-factor < 0.05) and Flack x values are used to validate enantiomeric purity . Alternative methods include chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and optical rotation comparison with literature data .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., δ 8.2–8.5 ppm for pyridine protons, δ 1.2–1.4 ppm for isopropylidene methyl groups) .
- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1600–1650 cm⁻¹ (C=N/C=C) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the isopropylidene group?
- Methodological Answer : Low yields (50–60%) in ketalization are often due to moisture sensitivity or incomplete protection. Strategies include:
- Catalyst Screening : Replace H2SO4 with p-toluenesulfonic acid (PTSA) for milder conditions .
- Solvent Optimization : Use anhydrous acetone with molecular sieves to trap water .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield to 75% .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from:
- Purity Variations : Validate compound purity (>98% by HPLC) and exclude solvent residues (e.g., DMSO) via TGA .
- Cell Line Heterogeneity : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour incubation) .
- Metabolite Interference : Perform stability studies in cell culture media (e.g., DMEM + 10% FBS) to rule out degradation .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like CYP450 enzymes. ADMET predictions via SwissADME:
- Lipophilicity : LogP ~2.5 (moderate blood-brain barrier penetration) .
- Metabolic Stability : Predicted CYP3A4-mediated oxidation at the pyridine ring .
Table 2 summarizes key ADMET parameters:
| Parameter | Predicted Value |
|---|---|
| Water Solubility (LogS) | -3.2 |
| Plasma Protein Binding | 85% |
| Half-life (human) | 4.5 hours |
Q. How to address challenges in enantiomeric resolution?
- Methodological Answer : Racemic mixtures require chiral separation techniques:
- Dynamic Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) with vinyl esters as acyl donors .
- Chiral Auxiliaries : Synthesize diastereomers via (R)- or (S)-Mosher’s acid, followed by crystallization .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Optimize solvent polarity (e.g., ethanol/water) to enrich one enantiomer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
